3,4-Dibromoquinoline
CAS No.: 41320-96-1
Cat. No.: VC21339740
Molecular Formula: C9H5Br2N
Molecular Weight: 286.95 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 41320-96-1 |
---|---|
Molecular Formula | C9H5Br2N |
Molecular Weight | 286.95 g/mol |
IUPAC Name | 3,4-dibromoquinoline |
Standard InChI | InChI=1S/C9H5Br2N/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H |
Standard InChI Key | LLLPNGRKHYDSQJ-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=C(C=N2)Br)Br |
Canonical SMILES | C1=CC=C2C(=C1)C(=C(C=N2)Br)Br |
Introduction
Physical and Chemical Properties
3,4-Dibromoquinoline is characterized by the molecular formula C12H9Br2N with a molecular weight of 327.01 g/mol . The compound features a quinoline backbone with two bromine atoms positioned at the 3 and 4 positions of the heterocyclic ring system.
Structural Characteristics
The structure consists of a bicyclic aromatic system with a pyridine ring fused to a benzene ring, with bromine substituents at positions 3 and 4 of the pyridine portion . This arrangement creates a unique electronic environment that influences its reactivity in various chemical transformations.
Spectroscopic Identifiers
The compound can be identified through various spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinctive chemical shifts, with H2 showing particular diagnostic value in structural confirmation . The chemical shift values for the 3 and 4 positions of unsubstituted quinoline are 7.26 and 8.00 ppm respectively, which helps predict reactivity patterns .
Chemical Identifiers
Several standardized chemical identifiers are associated with 3,4-dibromoquinoline:
Identifier Type | Value |
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InChI | InChI=1S/C12H9Br2N/c13-10-6-15-11-4-3-8(7-1-2-7)5-9(11)12(10)14/h3-7H,1-2H2 |
InChIKey | VSHBYTIWYWKCBF-UHFFFAOYSA-N |
SMILES | C1CC1C2=CC3=C(C(=CN=C3C=C2)Br)Br |
These identifiers provide standardized ways to represent the chemical structure in databases and literature .
Synthetic Approaches
The synthesis of 3,4-dibromoquinoline has been documented in scientific literature, with efficient methods developed for its preparation.
Synthesis from 4-Hydroxyquinoline
A straightforward and efficient synthetic route to 3,4-dibromoquinoline involves a two-step procedure starting from 4-hydroxyquinoline:
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Bromination of 4-hydroxyquinoline using N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) and water
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Conversion of the hydroxyl group to bromine using phosphorus tribromide (PBr3)
Reactivity and Applications
The primary interest in 3,4-dibromoquinoline stems from its versatility as a building block for the synthesis of more complex quinoline derivatives through cross-coupling reactions.
Regioselectivity in Coupling Reactions
A significant feature of 3,4-dibromoquinoline is its regioselectivity in cross-coupling reactions. Studies have shown that in Suzuki coupling reactions, the C4 position is generally more reactive than the C3 position . This selectivity can be predicted based on:
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1H NMR chemical shift values (8.00 ppm for C4 vs. 7.26 ppm for C3)
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Bond dissociation energy calculations, which indicate lower energy for the C4 position (96.2 kcal/mol) compared to the C3 position (97.5 kcal/mol)
The difference in reactivity between these positions is approximately 1.3 kcal/mol in terms of bond dissociation energies, which is sufficient to provide observable regioselectivity in coupling reactions .
Mono-coupling Studies
Research has demonstrated that controlling the coupling reactions of 3,4-dibromoquinoline to achieve selective mono-coupling presents challenges. Experimental data shows that reaction outcomes are influenced by the equivalents of boronic acid used, as illustrated in the following table:
Entry | Equivalents of boronic acid | Product ratio (Starting material/Mono-coupled/Di-coupled)* |
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1 | 1.2 | 35:52:3 |
2 | 1.4 | 17:63:14 |
3 | 1.6 | 15:70:10 |
4 | 1.8 | 12:55:32 |
5** | 1.6 | 15:61:23 |
6** | 1.8 | 10:61:23 |
*Ratio determined by 1H NMR
**Reaction at 90°C
The data indicates that using 1.6 equivalents of p-methoxyphenylboronic acid at standard temperature provides the highest yield of mono-coupled product (70%) while minimizing di-coupling . Increasing the reaction temperature to 90°C appears to favor di-coupling without significantly improving the yield of mono-coupled product.
Di-coupling Studies
The versatility of 3,4-dibromoquinoline extends to sequential di-coupling reactions with different boronic acids, allowing the synthesis of asymmetrically substituted quinolines. The following table summarizes the results of various di-coupling experiments:
Entry | First Boronic Acid (R) | Second Boronic Acid (R') | Yield (%) |
---|---|---|---|
1 | p-MeOC6H4 | Ph | 70 |
2 | p-MeOC6H4 | m-NO2C6H4 | 68 |
3 | p-MeOC6H4 | 2-Thiophenyl | 68 |
4 | p-MeOC6H4 | trans-Heptenyl | 0* |
5 | m-NO2C6H4 | p-MeOC6H4 | 52 |
6 | 2-Thiophenyl | p-MeOC6H4 | 33 |
7 | trans-Heptenyl | p-MeOC6H4 | 68 |
*Yield (72%) of the product of double coupling with the first boronic acid was the only product isolated
Comparison with Other Dibromoquinolines
3,4-Dibromoquinoline exhibits distinctive reactivity patterns when compared to other dibromoquinoline isomers.
Regioselectivity Comparison
Studies comparing 3,4-dibromoquinoline with other dibromoquinolines, such as 5,7-dibromoquinoline and 3,6-dibromo-4-methyl-2-methoxyquinoline, reveal significant differences in regioselectivity:
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5,7-Dibromoquinoline shows poor regioselectivity with only a 2:1 ratio of isomers in coupling reactions
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3,6-Dibromo-4-methyl-2-methoxyquinoline exhibits almost no regioselectivity
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3,4-Dibromoquinoline demonstrates good regioselectivity with preferential coupling at the C4 position
These differences can be rationalized using both 1H NMR chemical shift data and bond dissociation energy calculations. The chemical shift difference between C3 and C4 is 0.74 ppm, whereas the difference between C5 and C7 is only 0.07 ppm, explaining the better regioselectivity observed for 3,4-dibromoquinoline .
Synthetic Utility
The regioselectivity exhibited by 3,4-dibromoquinoline makes it particularly valuable for the synthesis of asymmetrically substituted quinolines. In contrast, other dibromoquinolines often require additional synthetic strategies to achieve selective functionalization:
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2,4-Dibromoquinolines typically couple preferentially at the C2 position
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For 3,4-dibromoquinoline, controlling mono- versus di-coupling presents the primary challenge rather than regioselectivity
This distinctive reactivity profile positions 3,4-dibromoquinoline as a valuable synthetic intermediate for accessing diverse quinoline derivatives.
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